molecular formula C13H13NO2 B6610304 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one CAS No. 2763749-76-2

6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Cat. No. B6610304
CAS RN: 2763749-76-2
M. Wt: 215.25 g/mol
InChI Key: UYVZKXXXIJNUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one, also known as 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one, is a highly versatile and important organic compound used in a variety of scientific research and laboratory experiments. It is a cyclic organic compound with a molecular formula of C14H16O2N2 and a molecular weight of 244.3 g/mol. 6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a colorless crystalline solid that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has a wide range of scientific research applications. It is widely used as a precursor for the synthesis of a variety of organic compounds, including polymers, dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. Additionally, 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is used in the synthesis of fluorescent and phosphorescent compounds, as well as in the synthesis of liquid crystals.

Mechanism of Action

6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is believed that 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one binds to the active site of the COX-2 enzyme, blocking its ability to catalyze the conversion of arachidonic acid to prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anticonvulsant, antidiabetic, and anti-cancer properties. Additionally, 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has several advantages for laboratory experiments. It is a readily available and inexpensive compound, and it has a wide range of applications in scientific research. Additionally, 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is relatively stable and has a low toxicity.
The main limitation of 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one for laboratory experiments is its low solubility in water. Additionally, it has a relatively low melting point, which can make it difficult to handle and store.

Future Directions

The future of 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is promising, as it has a wide range of potential applications in scientific research. Possible future directions for 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one include its use as a precursor for the synthesis of novel organic compounds, its use in the synthesis of peptides and peptidomimetics, its use in the synthesis of fluorescent and phosphorescent compounds, its use in the synthesis of liquid crystals, and its use as an inhibitor of the enzyme COX-2. Additionally, 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one may be used in the development of new drugs and therapeutics.

Synthesis Methods

6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can be synthesized by a variety of methods, including the condensation reaction of 2-amino-3-methyl-4-phenylbutanoic acid and 4-phenylbutanal, the condensation reaction of 2-amino-3-methyl-4-phenylbutanoic acid and 4-phenylbut-2-enal, and the condensation reaction of 4-phenylbutanal and 3-methyl-2-buten-1-ol. The synthesis of 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-onexa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can also be achieved by the condensation reaction of 2-amino-3-methyl-4-phenylbutanoic acid and 4-phenylbutanal in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

6-phenyl-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-14-11(9-4-2-1-3-5-9)10-6-13(14,7-10)8-16-12/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVZKXXXIJNUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC13COC(=O)N3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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